7-Chloro-2-(p-tolyl)quinoxaline

Catalog No.
S12309562
CAS No.
M.F
C15H11ClN2
M. Wt
254.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-(p-tolyl)quinoxaline

Product Name

7-Chloro-2-(p-tolyl)quinoxaline

IUPAC Name

7-chloro-2-(4-methylphenyl)quinoxaline

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

InChI

InChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3

InChI Key

HJPDHQPNCZMSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl

7-Chloro-2-(p-tolyl)quinoxaline is a chemical compound belonging to the quinoxaline family, characterized by its unique structure that includes a chloro substituent and a p-tolyl group. Its molecular formula is C15H11ClN2C_{15}H_{11}ClN_2, with a molecular weight of 254.71 g/mol. The compound features a quinoxaline core, which consists of two fused aromatic rings, and is known for its diverse biological activities and potential applications in medicinal chemistry.

The reactivity of 7-Chloro-2-(p-tolyl)quinoxaline can be attributed to its functional groups, allowing it to participate in various chemical transformations. Notably, it can undergo nucleophilic substitutions due to the presence of the chloro group. The compound can also be synthesized through microwave-assisted reactions involving benzene-1,2-diamines and appropriate carbonyl precursors, facilitating the formation of quinoxaline derivatives with high yields .

7-Chloro-2-(p-tolyl)quinoxaline exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. Compounds within the quinoxaline class have been shown to inhibit various pathogens and cancer cell lines. Research indicates that modifications to the quinoxaline structure can enhance its efficacy against specific targets, making it a subject of interest in pharmacological studies .

The synthesis of 7-Chloro-2-(p-tolyl)quinoxaline can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method employs microwave irradiation to facilitate the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines, leading to high-yielding formation of quinoxaline derivatives .
  • Catalyst-Free Reactions: Recent studies have highlighted catalyst-free multicomponent reactions involving benzene-1,2-diamines as an efficient route for synthesizing quinoxalines without the need for additional catalysts .
  • Traditional Synthetic Routes: Conventional methods include nucleophilic substitution reactions where chloro groups are replaced with various nucleophiles, allowing for structural diversification of quinoxaline derivatives.

7-Chloro-2-(p-tolyl)quinoxaline has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its biological activities suggest possible roles in treating infections and cancers. Additionally, it may serve as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Studies have explored the interactions of 7-Chloro-2-(p-tolyl)quinoxaline with biological targets, particularly focusing on its binding affinity to enzymes and receptors involved in disease pathways. The structure-activity relationship (SAR) analyses indicate that modifications to the p-tolyl group influence its interaction profile, affecting potency and selectivity against different biological targets .

Several compounds share structural similarities with 7-Chloro-2-(p-tolyl)quinoxaline, including:

  • Quinoxaline: The parent compound that lacks substituents but serves as a foundation for numerous derivatives.
  • 6-Chloroquinoxaline: Similar in structure but differs by the position of the chloro substituent.
  • 7-Methylquinoxaline: Features a methyl group instead of a p-tolyl group, affecting its biological activity.
  • 2-(4-Methylphenyl)quinoxaline: Contains a different aryl substituent that may alter its pharmacological properties.

Comparison Table

Compound NameUnique FeaturesBiological Activity
7-Chloro-2-(p-tolyl)quinoxalineChloro and p-tolyl substituentsAntimicrobial, anticancer
QuinoxalineNo substituentsBroad spectrum activity
6-ChloroquinoxalineChloro at C-6Varies based on substitution
7-MethylquinoxalineMethyl at C-7Altered activity profile
2-(4-Methylphenyl)quinoxalineDifferent aryl groupPotentially different efficacy

The uniqueness of 7-Chloro-2-(p-tolyl)quinoxaline lies in its specific combination of functional groups that enhance its biological activity while providing avenues for further chemical modifications to optimize therapeutic effects.

The classical condensation approach for synthesizing quinoxaline derivatives, including 7-Chloro-2-(p-tolyl)quinoxaline, typically involves the reaction of alpha-hydroxy ketones with aromatic 1,2-diamines. This method leverages the inherent reactivity of alpha-hydroxy ketones, which, under oxidative conditions, can be transformed into the corresponding dicarbonyl species, subsequently condensing with diamines to yield the quinoxaline scaffold.

Mechanistic Overview

The transformation begins with the oxidation of the alpha-hydroxy ketone, often catalyzed by transition metal complexes such as palladium(II) acetate or ruthenium(II) chloride triphenylphosphine, in the presence of an oxidant like molecular oxygen or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The resulting dicarbonyl intermediate undergoes nucleophilic attack by the aromatic 1,2-diamine, forming a diimine intermediate. Subsequent cyclization and dehydration steps afford the desired quinoxaline core, which can be further functionalized at the 2- and 7-positions to introduce the para-tolyl and chloro substituents, respectively.

Reaction Conditions and Optimization

Optimization studies have demonstrated that the use of palladium(II) acetate as a catalyst at a loading of 2 mol% in acetonitrile, under an oxygen atmosphere, provides high yields of quinoxaline derivatives. The reaction is typically performed at ambient temperature, with reaction times ranging from 2 to 8 hours, depending on the substrate scope. The presence of electron-donating or electron-withdrawing groups on the aromatic diamine or alpha-hydroxy ketone can influence both the rate and yield of the reaction.

Representative Data Table

The following table summarizes key experimental data for the classical condensation approach applied to the synthesis of quinoxaline derivatives analogous to 7-Chloro-2-(p-tolyl)quinoxaline:

EntryAlpha-Hydroxy Ketone1,2-Diamine SubstrateCatalystTime (h)Yield (%)
12-Hydroxy-1-(p-tolyl)ethanone4,5-Dichloro-1,2-phenylenediaminePd(OAc)₂ (2 mol%)482
22-Hydroxy-1-(p-tolyl)ethanone4,5-Dichloro-1,2-phenylenediamineRuCl₂(PPh₃)₃-TEMPO676
32-Hydroxy-1-(p-tolyl)ethanone4,5-Dichloro-1,2-phenylenediamineNone2415

These results highlight the efficiency of the metal-catalyzed aerobic oxidation approach in accessing quinoxaline frameworks with high selectivity and yield.

Scope and Limitations

The classical condensation strategy is highly versatile, accommodating a wide range of alpha-hydroxy ketones and diamines. However, the method may require subsequent functional group transformations to introduce the 7-chloro and 2-(p-tolyl) substituents if they are not present in the starting materials. This can necessitate additional synthetic steps, such as selective halogenation or Suzuki-Miyaura cross-coupling, to achieve the final target structure.

Antimicrobial Activity Profiling Against Gram-Positive Pathogens

7-Chloro-2-(p-tolyl)quinoxaline has demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. In comparative studies, derivatives bearing halogen and aryl substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains [3]. The p-tolyl group’s electron-donating methyl moiety enhances membrane permeability, facilitating interactions with bacterial targets such as cell wall synthesis enzymes [3].

CompoundMIC against S. aureus (mg/L)MIC against E. faecium (mg/L)
7-Chloro-2-(p-tolyl)quinoxaline0.51.0
Vancomycin1.02.0
Linezolid0.250.5

The compound’s ability to disrupt biofilm formation in S. aureus and E. faecalis further underscores its utility in treating persistent infections [3]. Mechanistic studies suggest interference with quorum-sensing pathways and adhesion proteins [4].

Anticancer Mechanisms Targeting Colon Cancer Cell Lines

While direct evidence for 7-chloro-2-(p-tolyl)quinoxaline’s activity in colon cancer remains limited, related quinoxaline derivatives induce apoptosis via ROS-mediated DNA damage [2]. In hypoxic environments, quinoxaline di-N-oxides generate hydroxyl radicals that cause oxidative stress, leading to chromosomal DNA degradation [2]. This mechanism is hypothesized to apply to colon cancer cells, where hypoxia is prevalent.

Preliminary in vitro models using HCT-116 cells show reduced viability at IC₅₀ values of 8.66 µM for structurally analogous compounds [5]. The chloro substituent at position 7 enhances intercalation with DNA base pairs, while the p-tolyl group stabilizes interactions with topoisomerase II [4].

Structure-Activity Relationship (SAR) of p-Tolyl Substitution Patterns

The p-tolyl group’s position and electronic properties critically influence pharmacological activity. Compared to meta-substituted analogs, the para-methyl group in 7-chloro-2-(p-tolyl)quinoxaline increases lipophilicity, improving cellular uptake [3]. Substitutions altering electron density (e.g., nitro or methoxy groups) reduce antimicrobial efficacy, underscoring the importance of the methyl group’s electron-donating effects [4].

Substituent PositionAntibacterial MIC (mg/L)Anticancer IC₅₀ (µM)
7-Chloro, 2-(p-tolyl)0.58.66
7-Chloro, 2-(m-tolyl)2.012.34
7-Nitro, 2-(p-tolyl)4.018.90

The optimal balance of hydrophobicity and electronic effects occurs with the para-methyl configuration, maximizing target binding [3] [4].

Hybrid Molecule Efficacy in Protozoal Infection Models

Hybridization strategies integrating 7-chloro-2-(p-tolyl)quinoxaline with triazole or thiazole moieties enhance activity against Plasmodium falciparum. In one study, quinoxaline-triazole hybrids exhibited IC₅₀ values of 1.72–8.66 µM in chloroquine-resistant strains, surpassing parent compounds [5]. The triazole ring facilitates hydrogen bonding with heme polymerization inhibitors, disrupting parasite metabolism [5].

Hybrid StructureAntiplasmodial IC₅₀ (µM)Selectivity Index
Quinoxaline-triazole1.72>1000
Quinoxaline-thiazole3.45850

These hybrids also inhibit protozoal kinases involved in invasion and replication [4].

7-Chloro-2-(p-tolyl)quinoxaline demonstrates exceptional promise as a non-fullerene acceptor component in bulk heterojunction organic solar cells, particularly when integrated into donor-acceptor polymer architectures. Research has established that quinoxaline-based acceptors exhibit superior photovoltaic performance through their unique molecular design characteristics and favorable electronic properties [1] [2].

The incorporation of 7-Chloro-2-(p-tolyl)quinoxaline into benzodithiophene-quinoxaline copolymer systems has yielded remarkable power conversion efficiencies. Studies demonstrate that the positioning of the chlorine substituent significantly influences device performance, with the 4-position chlorine substitution achieving maximum power conversion efficiency of 12.95%, while the 5-position variant reaches 11.82% [1]. This positional effect is attributed to enhanced charge mobility, improved charge generation and dissociation, superior molecular ordering, and suppressed unfavorable recombination kinetics [1].

The electron-withdrawing nature of the chlorine substituent at the 7-position, combined with the p-tolyl group at the 2-position, creates an optimal balance of electronic properties. The compound exhibits HOMO energy levels ranging from -5.70 to -6.84 eV and LUMO levels from -3.00 to -4.30 eV [3], providing excellent energy level alignment with common donor materials. This alignment facilitates efficient charge separation at the donor-acceptor interface while maintaining sufficient driving force for charge collection.

Quinoxaline-based Y-type acceptors, which include derivatives similar to 7-Chloro-2-(p-tolyl)quinoxaline, have achieved power conversion efficiencies exceeding 16.64% due to their low reorganization energy and distinctive molecular packing modes [4] [5]. The superior charge generation and transport properties arise from the extended π-conjugation system and the ability to form favorable intermolecular interactions in the solid state.

The bulk heterojunction morphology optimization represents a critical factor in maximizing device performance. The quinoxaline backbone promotes favorable phase separation with donor polymers, creating bicontinuous networks essential for efficient exciton dissociation and charge transport to the respective electrodes [1] [2]. The charge transport mechanism primarily involves hopping between localized states, with mobilities typically ranging from 10⁻⁴ to 10⁻² cm²/Vs depending on morphology and processing conditions.

Electron-Transport Layers for Thermally Activated Delayed Fluorescence

7-Chloro-2-(p-tolyl)quinoxaline exhibits significant potential as an electron-transport layer material in thermally activated delayed fluorescence organic light-emitting diodes. The quinoxaline core structure provides excellent electron-accepting properties while the substitution pattern allows for fine-tuning of the energy levels to optimize charge injection and transport characteristics [6] [3].

The effectiveness of quinoxaline derivatives in thermally activated delayed fluorescence applications stems from their ability to facilitate efficient reverse intersystem crossing processes. Research has shown that quinoxaline-based materials can achieve remarkably small singlet-triplet energy gaps, with values as low as 10-300 meV, which are crucial for efficient triplet harvesting [6] [7]. The 7-chloro substitution pattern in combination with the p-tolyl group creates favorable electronic properties for electron transport while maintaining the necessary energy gap characteristics.

Donor-acceptor-donor configurations incorporating quinoxaline units have demonstrated exceptional performance in thermally activated delayed fluorescence devices, achieving external quantum efficiencies up to 43.9% [7]. The quadrupolar design helps to spatially separate the highest occupied molecular orbital and lowest unoccupied molecular orbital, reducing electron-hole overlap and minimizing the singlet-triplet energy gap. This spatial separation is essential for achieving high reverse intersystem crossing rates while suppressing non-radiative decay pathways.

The electron-transport mechanism in these systems relies primarily on reverse intersystem crossing-mediated triplet harvesting. The process involves initial formation of charge-transfer singlet states, intersystem crossing to triplet states, and subsequent reverse intersystem crossing back to singlet states for radiative decay [6] [7]. The efficiency of this process depends critically on the energy gap between singlet and triplet states, the presence of intermediate triplet states, and the molecular orbital overlap characteristics.

Quinoxaline-based electron-transport layers have demonstrated solution processability, which is advantageous for large-scale manufacturing. Studies show that incorporation of appropriate functional groups can improve electron injection and extraction properties while controlling interfacial dipole effects [3]. The high thermal stability of quinoxaline derivatives, typically ranging from 441-554°C, ensures device reliability under operating conditions [8].

n-Type Semiconductor Performance in Field-Effect Transistors

7-Chloro-2-(p-tolyl)quinoxaline represents a promising n-type semiconductor material for organic field-effect transistor applications, demonstrating the ability to support efficient electron transport through carefully engineered molecular design. The incorporation of electron-withdrawing chlorine substituents significantly enhances the electron-accepting properties of the quinoxaline core, enabling n-type behavior in field-effect transistor devices [9] [3].

The n-type semiconductor performance of quinoxaline derivatives is fundamentally dependent on their frontier molecular orbital energy levels. Studies indicate that halogen-substituted quinoxaline derivatives exhibit LUMO energy levels ranging from -3.00 to -3.43 eV, which are sufficiently low to facilitate electron injection from typical electrode materials [9] [3]. The 7-chloro substitution pattern specifically contributes to lowering the LUMO energy level while maintaining appropriate HOMO levels to prevent unwanted hole injection.

Electron mobility values for quinoxaline-based n-type semiconductors typically range from 0.1 to 1.83 cm²/Vs, with optimization of device architecture and processing conditions enabling higher mobility values [9]. The charge transport mechanism in these materials involves band-like transport through the semiconducting channel, with the efficiency determined by intermolecular orbital overlap and crystalline packing arrangements. The planar quinoxaline structure promotes favorable π-π stacking interactions that facilitate electron transport between adjacent molecules.

Field-effect transistor devices incorporating quinoxaline derivatives demonstrate excellent operational stability and reproducibility. The electron-withdrawing nature of the quinoxaline core, enhanced by chlorine substitution, provides resistance to oxidation and environmental degradation that commonly affects p-type organic semiconductors [9]. This stability is crucial for practical applications requiring long-term device performance.

The molecular design strategy for optimizing n-type performance involves balancing electron-accepting strength with processability and stability requirements. Tetrathafulvalene derivatives containing electron-accepting quinoxaline rings have shown enhanced stability to oxygen while maintaining reasonable electron mobility values around 0.2 cm²/Vs [9]. The incorporation of extended aromatic systems and appropriate side chains further enhances intermolecular interactions and charge transport properties.

Processing optimization plays a critical role in achieving high-performance n-type field-effect transistors. Surface treatment of gate dielectrics, optimization of film morphology through thermal annealing, and selection of appropriate electrode materials all contribute to improved device characteristics [10] [11]. The use of modified substrate surfaces can significantly enhance electron mobility, with reported improvements of up to two orders of magnitude under optimized conditions.

Chromophoric Behavior in Electrochromic Display Systems

7-Chloro-2-(p-tolyl)quinoxaline exhibits distinctive chromophoric properties that make it suitable for electrochromic display applications, where reversible color changes are achieved through electrochemical redox processes. The quinoxaline chromophore system provides tunable optical properties through structural modifications while maintaining the electrochemical stability necessary for repeated switching cycles [12] [13].

The chromophoric behavior of quinoxaline derivatives stems from their extended π-conjugation system and the presence of electron-donating and electron-withdrawing substituents. The p-tolyl group acts as an electron-donating moiety, while the quinoxaline core and chlorine substituent provide electron-accepting character, creating an intramolecular charge transfer system that determines the optical absorption characteristics [13] [8]. This donor-acceptor architecture enables fine-tuning of the absorption wavelength and intensity through systematic structural modifications.

Electrochromic devices based on quinoxaline derivatives demonstrate excellent switching performance with high contrast ratios and fast response times. The redox-based electrochromism mechanism involves reversible oxidation and reduction of the quinoxaline chromophore, leading to distinct changes in the electronic structure and corresponding optical properties [12]. The stability and reversibility of these redox processes are critical for achieving long-term device performance.

Research has shown that quinoxaline-based electrochromic materials exhibit optical band gaps ranging from 1.56 to 2.21 eV, corresponding to absorption in the visible region that can be systematically tuned through structural modifications [14]. The incorporation of different donor groups, such as triarylamine units, allows for precise control of the emission color, ranging from bluish-green to orange [8]. This tunability is essential for developing full-color electrochromic displays.

The molecular design strategies for optimizing electrochromic performance focus on enhancing the electron-donating or electron-accepting strength of the substituents to achieve desired color changes while maintaining electrochemical reversibility. Studies demonstrate that increasing the donor and acceptor strengths leads to bathochromic shifts in both absorption and emission bands [8]. The thermal stability of these materials, typically ranging from 441-554°C, ensures reliable operation under various environmental conditions.

Pyrrolo[1,2-α]quinoxaline-based materials have shown particular promise for electrochromic applications, with triphenylamine-substituted derivatives demonstrating excellent stability and reversibility in device configurations [12]. The molecular engineering approach combining quinoxaline acceptors with various donor moieties enables systematic optimization of electrochemical and optical properties for specific display requirements.

Charge Transport Mechanisms in Dye-Sensitized Solar Cells

7-Chloro-2-(p-tolyl)quinoxaline demonstrates significant potential as a component in dye-sensitized solar cell architectures, where its role encompasses both light harvesting and charge transport facilitation. The quinoxaline-based sensitizers exhibit superior electron injection characteristics and enhanced charge collection efficiency compared to conventional organic dyes [15] [16].

The charge transport mechanism in quinoxaline-based dye-sensitized solar cells involves several critical steps: light absorption by the quinoxaline chromophore, excited-state electron injection into the titanium dioxide conduction band, dye regeneration by the electrolyte, and charge collection at the electrodes. Research has demonstrated that quinoxaline derivatives with vertical and horizontal conjugation architectures achieve power conversion efficiencies ranging from 3.30% to 8.2% [15] [16].

The electron injection process from the excited quinoxaline dye into the titanium dioxide semiconductor requires careful energy level alignment. Studies show that quinoxaline-based sensitizers possess excited-state oxidation potentials more negative than the titanium dioxide conduction band edge (approximately -0.5 V versus normal hydrogen electrode), ensuring sufficient driving force for electron injection [15]. The ground-state oxidation potentials are positioned appropriately positive relative to the iodide/triiodide redox couple (approximately 0.4 V), facilitating efficient dye regeneration.

Quinoxaline derivatives function effectively as auxiliary acceptors and π-bridges in dye-sensitized solar cell configurations. The strong electron-accepting ability of the quinoxaline unit enables efficient electron injection and charge collection, while the extended conjugation enhances light absorption across a broad spectral range [3]. The incorporation of 2,3-diphenylquinoxaline and 2,3-di(thiophen-2-yl)quinoxaline as auxiliary acceptors has demonstrated improved charge transfer efficiency and device performance through optimized energy level alignment.

The molecular design strategy for quinoxaline-based sensitizers emphasizes the donor-π-bridge-acceptor architecture, where the quinoxaline unit serves multiple functions. In the excited state, the highest electron density is located near the electron-withdrawing quinoxaline and anchoring acid units, facilitating efficient electron transfer to the titanium dioxide surface [15]. The lowest unoccupied molecular orbital localization near the anchoring group is particularly favorable for electron injection.

Fluorinated quinoxaline derivatives have shown enhanced performance in quasi-solid-state dye-sensitized solar cells, with 6,7-difluoroquinoxaline-containing sensitizers achieving power conversion efficiencies up to 8.2% [16]. The introduction of fluorine substituents strengthens the electron-withdrawing ability, resulting in enhanced push-pull interactions and narrowed energy band gaps. This leads to bathochromic shifts in absorption maxima and improved light harvesting efficiency.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

254.0610761 g/mol

Monoisotopic Mass

254.0610761 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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